L-Tryptophan-15N2,d8

Beschreibung

BenchChem offers high-quality L-Tryptophan-15N2,d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tryptophan-15N2,d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

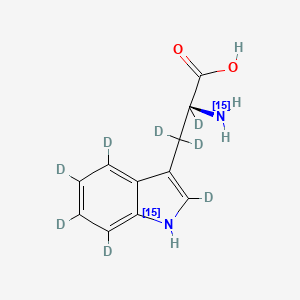

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D,12+1,13+1 |

InChI-Schlüssel |

QIVBCDIJIAJPQS-NPMFFDEESA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C([15NH]2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Tryptophan-15N2,d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan-15N2,d8 is a stable isotope-labeled analog of the essential amino acid L-tryptophan. It is a powerful tool in metabolic research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This heavy-labeled variant of L-tryptophan, in which two nitrogen atoms are replaced with the heavy isotope ¹⁵N and eight hydrogen atoms are replaced with deuterium (B1214612) (d8), serves as an invaluable tracer to elucidate the metabolic fate of tryptophan in biological systems.[3] Its applications span across metabolomics, proteomics, and the study of biomolecular structures and dynamics.[4] By introducing a known mass shift, L-Tryptophan-15N2,d8 allows for precise differentiation and quantification of the labeled molecule and its metabolites from their naturally occurring (unlabeled) counterparts.[2] This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of L-Tryptophan-15N2,d8.

Core Properties

L-Tryptophan-15N2,d8 is structurally identical to L-tryptophan, with the exception of the isotopic labeling. This labeling minimally affects its chemical properties, allowing it to be metabolized and incorporated into proteins in the same manner as endogenous L-tryptophan.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₄D₈¹⁵N₂O₂ | [4] |

| Molecular Weight | 214.26 g/mol | [4] |

| Synonyms | (S)-2-Amino-3-(3-indolyl)propionic acid-15N2,d8, L-alpha-Amino-3-indolepropionic acid-15N2,d8 | [4] |

| Unlabeled CAS Number | 73-22-3 | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [4] |

| Storage | Store at room temperature, protected from light and moisture. | [4] |

Synthesis of Isotopically Labeled Tryptophan

A common enzymatic route for tryptophan synthesis involves the condensation of indole (B1671886) with a labeled serine derivative, catalyzed by the enzyme tryptophan synthase or tryptophanase.[5] For L-Tryptophan-15N2,d8, this would necessitate the use of ¹⁵N-labeled serine and deuterated indole, or enzymatic exchange reactions in a deuterated solvent.

Illustrative Enzymatic Synthesis Scheme:

A one-pot synthesis method for tryptophan isotopologs has been described using L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase, starting from indole, glycine, and formaldehyde. By using isotopically labeled precursors (e.g., ¹⁵N-glycine, deuterated formaldehyde, and deuterated indole), various labeled forms of L-tryptophan can be produced.

Metabolic Pathways of L-Tryptophan

L-Tryptophan is a precursor to several biologically important molecules. Its metabolism can be broadly divided into three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the melatonin (B1676174) pathway. L-Tryptophan-15N2,d8 is an ideal tracer for studying the flux through these pathways.

Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan degradation, accounting for over 90% of its catabolism. This pathway produces several neuroactive and immunomodulatory metabolites.

Serotonin and Melatonin Pathways

A smaller but crucial fraction of L-tryptophan is converted to the neurotransmitter serotonin, which is subsequently metabolized to the hormone melatonin, a key regulator of the sleep-wake cycle.

Experimental Protocols

L-Tryptophan-15N2,d8 is primarily used as an internal standard for quantitative analysis by stable isotope dilution mass spectrometry, or as a tracer in metabolic flux analysis.

General Workflow for Metabolic Flux Analysis

The following workflow outlines the key steps in a typical metabolic flux experiment using L-Tryptophan-15N2,d8.

Sample Preparation for LC-MS/MS Analysis

-

Standard Preparation: Prepare a stock solution of L-Tryptophan-15N2,d8 in a suitable solvent (e.g., methanol (B129727)/water). Create a series of working standards for the calibration curve.

-

Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate, cell culture media).

-

Internal Standard Spiking: Add a known amount of L-Tryptophan-15N2,d8 solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: For plasma, serum, or cell lysates, precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10-15 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Tryptophan Metabolite Quantification

The following table provides a template for the mass spectrometric parameters for the analysis of tryptophan and its key metabolites. The specific transitions for L-Tryptophan-15N2,d8 and its labeled metabolites would need to be determined empirically based on their mass shifts.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| L-Tryptophan | 205.1 | 188.1, 146.1 | Empirically determined |

| L-Tryptophan-15N2,d8 | 215.2 | To be determined | To be determined |

| Kynurenine | 209.1 | 192.1, 146.1 | Empirically determined |

| Kynurenine-¹⁵N,d-labeled | To be determined | To be determined | To be determined |

| Kynurenic Acid | 190.1 | 144.1 | Empirically determined |

| Kynurenic Acid-¹⁵N,d-labeled | To be determined | To be determined | To be determined |

| Serotonin | 177.1 | 160.1 | Empirically determined |

| Serotonin-¹⁵N,d-labeled | To be determined | To be determined | To be determined |

| Melatonin | 233.2 | 174.2 | Empirically determined |

| Melatonin-¹⁵N,d-labeled | To be determined | To be determined | To be determined |

Note: The exact m/z values for labeled metabolites will depend on the number of ¹⁵N and deuterium atoms retained from the precursor L-Tryptophan-15N2,d8 during metabolism.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

NMR Spectroscopy

In NMR, the deuterium labeling in L-Tryptophan-15N2,d8 will result in the absence of signals for the deuterated positions in the ¹H NMR spectrum, which can be useful for simplifying complex spectra and for structural studies. The ¹⁵N labeling allows for ¹⁵N-edited NMR experiments, which are powerful for studying protein structure and dynamics.

Expected ¹H NMR Spectral Changes: The ¹H NMR spectrum of L-Tryptophan-15N2,d8 would show a significant reduction in the number of peaks compared to unlabeled L-tryptophan, as the eight deuterium atoms would not be observed. The remaining proton signals would be those on the indole ring that are not substituted with deuterium.

¹⁵N NMR: The two ¹⁵N nuclei will give rise to signals in the ¹⁵N NMR spectrum, and their chemical shifts can be sensitive to the local chemical environment. This is particularly useful when L-Tryptophan-15N2,d8 is incorporated into a protein, allowing for the study of the tryptophan residue's environment within the protein structure.

Applications in Research and Drug Development

-

Metabolic Flux Analysis: Tracing the flow of the ¹³C and ¹⁵N labels through metabolic pathways to quantify the rates of different reactions in healthy and diseased states.[6][7][8][9][10]

-

Pharmacokinetic Studies: Used as an internal standard for the accurate quantification of tryptophan and its metabolites in biological fluids during drug development and clinical trials.

-

Biomarker Discovery: Quantifying changes in tryptophan metabolism to identify potential biomarkers for diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

-

Quantitative Proteomics: In methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), L-Tryptophan-15N2,d8 can be used to label proteins for quantitative comparison of protein expression levels between different cell populations.[11][12]

-

Structural Biology: The ¹⁵N and ²H labels are valuable for NMR-based studies of protein structure and dynamics, helping to resolve complex spectra and probe specific sites within a protein.

Conclusion

L-Tryptophan-15N2,d8 is a versatile and powerful research tool for scientists and drug development professionals. Its stable isotope labels enable precise and accurate quantification and tracing of tryptophan metabolism in a wide range of biological systems. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and offers a framework for the design and execution of experiments utilizing this important molecule. The detailed protocols and pathway diagrams serve as a valuable resource for researchers seeking to incorporate L-Tryptophan-15N2,d8 into their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Tryptophan (Dâ, 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-6904-0.25 [isotope.com]

- 5. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ckgas.com [ckgas.com]

- 12. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophan-15N2,d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and metabolic significance of L-Tryptophan-15N2,d8. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving protein synthesis, neurotransmitter pathways, and drug metabolism. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in nuclear magnetic resonance spectroscopy provides high precision and accuracy in complex biological matrices.

Core Chemical Properties

L-Tryptophan-15N2,d8 is a stable isotope-labeled derivative of the essential amino acid L-Tryptophan. The labeling with two nitrogen-15 (B135050) (¹⁵N) atoms and eight deuterium (B1214612) (d8) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

| Property | Value |

| Molecular Formula | C₁₁H₄D₈¹⁵N₂O₂ |

| Molecular Weight | Approximately 214.26 g/mol |

| Isotopic Purity | Typically ≥98% for both ¹⁵N₂ and d8 |

| Chemical Purity | Generally ≥98% |

| Appearance | Solid |

| Storage | Store at room temperature, protected from light and moisture. |

Experimental Protocols

The primary application of L-Tryptophan-15N2,d8 is as an internal standard for the accurate quantification of tryptophan and its metabolites in biological samples using isotope dilution mass spectrometry. It is also utilized in NMR-based metabolic flux analysis.

Quantification of Tryptophan in Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of L-Tryptophan in human plasma using L-Tryptophan-15N2,d8 as an internal standard.

1. Materials and Reagents:

-

L-Tryptophan

-

L-Tryptophan-15N2,d8 (Internal Standard)

-

Human Plasma (control and study samples)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA) for protein precipitation

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Standard Solution Preparation:

-

Prepare a stock solution of L-Tryptophan in a suitable solvent (e.g., water with a small amount of formic acid).

-

Prepare a stock solution of L-Tryptophan-15N2,d8 at a known concentration in the same solvent.

-

Create a series of calibration standards by spiking known concentrations of the L-Tryptophan stock solution into a control matrix (e.g., charcoal-stripped plasma).

-

Add a fixed concentration of the L-Tryptophan-15N2,d8 internal standard to all calibration standards and unknown samples.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the L-Tryptophan-15N2,d8 internal standard solution.

-

Precipitate proteins by adding a precipitating agent (e.g., 200 µL of 10% TCA or 30% SSA).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

For cleaner samples, an optional SPE step can be performed. Condition the SPE cartridge, load the supernatant, wash, and elute the analyte and internal standard.

-

Evaporate the solvent from the supernatant/eluate under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate tryptophan from other plasma components.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Tryptophan: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

L-Tryptophan-15N2,d8: Monitor the transition from the precursor ion (m/z) to a specific product ion, accounting for the mass shift due to isotopic labeling.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.

-

5. Data Analysis:

-

Integrate the peak areas for both L-Tryptophan and L-Tryptophan-15N2,d8 in the chromatograms.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-Tryptophan in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental workflow for tryptophan quantification.

NMR-Based Metabolic Flux Analysis

L-Tryptophan-15N2,d8 can be used as a tracer in NMR-based metabolomics to follow its metabolic fate.

1. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with one containing L-Tryptophan-15N2,d8 in place of unlabeled L-Tryptophan.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled tryptophan.

2. Metabolite Extraction:

-

Quench the metabolism rapidly (e.g., using cold methanol).

-

Extract metabolites using a suitable protocol (e.g., Folch extraction for polar and nonpolar metabolites).

3. NMR Spectroscopy:

-

Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).

-

Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.

-

The presence of ¹⁵N and deuterium will result in characteristic splitting patterns and chemical shift changes in the NMR spectra of tryptophan and its downstream metabolites, allowing for their identification and quantification.

4. Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify and quantify the labeled metabolites.

-

Determine the flux through different metabolic pathways by analyzing the incorporation of the isotopic labels into various downstream products.

Workflow for NMR-based metabolic flux analysis.

Metabolic Pathways of L-Tryptophan

L-Tryptophan is a precursor to several biologically important molecules. The two major metabolic pathways are the serotonin (B10506) pathway and the kynurenine (B1673888) pathway.

Serotonin Synthesis Pathway

A small fraction of dietary tryptophan is converted to serotonin (5-hydroxytryptamine), a key neurotransmitter involved in the regulation of mood, sleep, and appetite.[1] This pathway is particularly active in the brain and the gastrointestinal tract.

References

Navigating the Isotopic Landscape: A Technical Guide to L-Tryptophan-15N2,d8 Purity

For researchers, scientists, and drug development professionals, the precise understanding of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the methods used to determine the isotopic purity of L-Tryptophan-15N2,d8, a crucial tracer in metabolic research and proteomics.

This guide delves into the core methodologies for assessing isotopic enrichment, presents quantitative data in a clear format, and offers detailed experimental protocols. Additionally, it visualizes key experimental workflows to provide a complete picture for the end-user.

Quantitative Data Summary

The isotopic purity of commercially available L-Tryptophan-15N2,d8 is typically high, with manufacturers providing specifications for both the deuterium (B1214612) and nitrogen-15 (B135050) enrichment. The following table summarizes representative quantitative data.

| Isotope | Stated Enrichment (%) | Chemical Purity (%) |

| Deuterium (d8) | 97-99 | >98 |

| Nitrogen-15 (15N2) | 97-99 | >98 |

Note: Data is compiled from various supplier specifications and may vary by batch and supplier. It is crucial to consult the certificate of analysis for the specific lot being used.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for L-Tryptophan-15N2,d8 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying the isotopic enrichment of labeled compounds. The method involves separating the analyte of interest from potential impurities using liquid chromatography, followed by ionization and mass analysis to determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of L-Tryptophan-15N2,d8 in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve.

-

Sample Dissolution: Dissolve the L-Tryptophan-15N2,d8 sample in the same solvent to a concentration within the calibration range.

-

Matrix Matching: For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to remove larger molecules. The supernatant can then be diluted for analysis. It is crucial to prepare calibration standards in a similar matrix to the samples to account for matrix effects.

LC-MS/MS Instrumentation and Parameters (Hypothetical):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for amino acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the tryptophan, followed by a wash and re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Unlabeled L-Tryptophan (for comparison): Precursor ion (Q1) m/z 205.1 -> Product ion (Q3) m/z 188.1 (loss of NH3).[1]

-

L-Tryptophan-15N2,d8:

-

Calculation of Precursor Ion (M+H)+:

-

Molecular weight of L-Tryptophan (C11H12N2O2) = 204.23 g/mol .

-

Mass increase from 2 x 14N to 2 x 15N = 2 x (15.0001 - 14.0031) ≈ 1.994 Da.

-

Mass increase from 8 x 1H to 8 x 2H = 8 x (2.0141 - 1.0078) ≈ 8.050 Da.

-

Expected mass of L-Tryptophan-15N2,d8 ≈ 204.23 + 1.994 + 8.050 = 214.274 Da.

-

Expected precursor ion (M+H)+ m/z ≈ 215.3.

-

-

Predicted Product Ion: The fragmentation pattern is expected to be similar to the unlabeled compound. The loss of the amine group (with 15N) would result in a neutral loss of 16 Da (15N + 1H). A common fragmentation is the loss of the carboxyl group as COOH. A more characteristic fragmentation is the loss of the entire amino acid side chain from the indole (B1671886) ring. For this guide, we will hypothesize a common fragmentation, the loss of the side chain at the alpha-carbon. The precise fragmentation would need to be determined experimentally. A plausible fragmentation is the loss of the ammoniated side chain.

-

Hypothetical MRM Transition: Q1: 215.3 -> Q3: 196.2 (representing a loss of the amine group and a portion of the side chain). This transition is illustrative and would require experimental optimization.

-

-

Data Analysis:

-

Integrate the peak areas for the different isotopologues.

-

The isotopic purity is calculated as the ratio of the peak area of the fully labeled species (e.g., M+10 for L-Tryptophan-15N2,d8) to the sum of the peak areas of all observed isotopologues (unlabeled, partially labeled, and fully labeled).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling. For L-Tryptophan-15N2,d8, a combination of 1H, 2H, and 15N NMR would be most informative.

Sample Preparation:

-

Dissolve a sufficient amount of the L-Tryptophan-15N2,d8 sample (typically 1-10 mg) in a deuterated solvent (e.g., D2O or DMSO-d6).

NMR Instrumentation and Experiments:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for 1H, 2H, and 15N detection.

-

1H NMR:

-

Purpose: To determine the degree of deuteration by observing the reduction in the intensity of proton signals at the labeled positions.

-

Procedure: Acquire a standard 1D 1H spectrum. The integrals of the remaining proton signals in the deuterated positions are compared to the integral of a non-deuterated internal standard or a signal from an unlabeled portion of the molecule (if any).

-

Equation for Deuteration Level: % Deuteration = [1 - (Integral of residual H signal / Integral of reference H signal)] x 100.

-

-

2H NMR:

-

15N NMR:

-

Purpose: To confirm the presence and enrichment of the 15N isotopes.

-

Procedure: Due to the low gyromagnetic ratio and natural abundance of 15N, direct 1D 15N experiments can be time-consuming.[6][7][8] Heteronuclear correlation experiments like 1H-15N HSQC (Heteronuclear Single Quantum Coherence) are often more sensitive. In this experiment, a correlation is observed between a proton and its directly attached 15N nucleus. The presence of a signal confirms the 15N labeling at that position. The intensity of the cross-peak can be related to the isotopic enrichment.

-

Data Analysis:

-

For 1H NMR, the percentage of deuteration is calculated from the reduction in signal integrals.

-

For 2H NMR, the presence of signals at the expected chemical shifts confirms deuteration.

-

For 15N NMR, the presence of signals in a 1D spectrum or cross-peaks in a 2D HSQC spectrum confirms 15N enrichment. Quantitative analysis can be performed by comparing the signal integrals to a known standard.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow for Isotopic Purity Analysis

This workflow outlines the major steps involved in determining the isotopic purity of L-Tryptophan-15N2,d8 using both LC-MS/MS and NMR.

Caption: Workflow for Isotopic Purity Determination.

Metabolic Tracing of L-Tryptophan

Isotopically labeled L-Tryptophan is a valuable tool for tracing its metabolic fate in biological systems. This diagram illustrates the major metabolic pathways originating from tryptophan.

Caption: Metabolic Fate of L-Tryptophan.

References

- 1. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Geometry and intrinsic tilt of a tryptophan-anchored transmembrane alpha-helix determined by (2)H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 6. 15N nuclear magnetic resonance investigations on amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. 15N nuclear magnetic resonance investigations on amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Tryptophan-15N2,d8 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Fates of a Critical Amino Acid

L-Tryptophan, an essential amino acid, serves as a crucial building block for protein synthesis and as a precursor to a multitude of bioactive metabolites vital for human health. The metabolic journey of tryptophan is primarily divided into two significant pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. The kynurenine pathway, which accounts for over 95% of tryptophan catabolism, plays a critical role in immunity and neuronal function, while the serotonin pathway is essential for the regulation of mood, sleep, and appetite.[1][2] Dysregulation in these pathways has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][3]

To unravel the complexities of tryptophan metabolism and its role in disease, researchers increasingly rely on stable isotope-labeled compounds. L-Tryptophan-15N2,d8, a deuterated and 15N-labeled variant of L-tryptophan, has emerged as a powerful tool for metabolic pathway analysis.[4] This isotopically labeled tracer allows for the precise tracking and quantification of tryptophan and its downstream metabolites in various biological systems. By employing techniques such as mass spectrometry, researchers can differentiate between endogenous and tracer-derived molecules, enabling the accurate measurement of metabolic fluxes and the elucidation of pathway dynamics. This technical guide provides a comprehensive overview of the application of L-Tryptophan-15N2,d8 in metabolic pathway analysis, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Metabolic Pathways of Tryptophan

The metabolism of L-tryptophan is a complex network of enzymatic reactions. The two primary pathways, the kynurenine and serotonin pathways, are of significant interest in biomedical research.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation. It is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which convert tryptophan to N-formylkynurenine. This intermediate is then rapidly converted to kynurenine. Subsequent enzymatic steps lead to the production of several neuroactive compounds, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid. The balance between these metabolites is crucial for maintaining neuronal health.

The Serotonin Pathway

While quantitatively smaller, the serotonin pathway is of immense physiological importance. It begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine), a key neurotransmitter. Serotonin can be further metabolized to melatonin, a hormone involved in regulating the sleep-wake cycle.

Experimental Protocols

The accurate analysis of tryptophan metabolism using L-Tryptophan-15N2,d8 requires meticulous sample preparation and sophisticated analytical techniques. The following protocols are generalized from methods used for stable isotope-labeled tryptophan analysis and can be adapted for L-Tryptophan-15N2,d8.

Sample Preparation

The choice of sample preparation method is critical to minimize degradation of tryptophan and its metabolites and to remove interfering substances.

Plasma/Serum Sample Preparation (Protein Precipitation)

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: Spike the samples with an appropriate internal standard solution. For L-Tryptophan-15N2,d8 tracing experiments, unlabeled tryptophan and its metabolites can serve as internal standards for the labeled analytes, and vice versa.

-

Protein Precipitation: Add 4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to 1 volume of plasma/serum.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of the initial mobile phase components.

Tissue Sample Preparation (Homogenization and Extraction)

-

Tissue Collection and Freezing: Excise tissues of interest and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.

-

Homogenization: Homogenize the frozen tissue in a lysis buffer (e.g., PBS) using a bead beater or other appropriate homogenizer.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).

-

Metabolite Extraction: Perform protein precipitation and metabolite extraction as described for plasma/serum samples, using an appropriate volume of cold solvent based on the tissue weight or protein concentration.

Cell Culture Sample Preparation

-

Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow.

-

Stable Isotope Labeling: Replace the standard culture medium with a medium containing L-Tryptophan-15N2,d8 at a known concentration. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition to achieve a high degree of isotopic enrichment.

-

Cell Harvesting: After the desired labeling period, rapidly wash the cells with ice-cold PBS to remove any remaining labeled medium.

-

Metabolite Extraction: Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture surface.

-

Centrifugation and Supernatant Collection: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Process the supernatant as described for plasma/serum samples.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of tryptophan and its metabolites.

Chromatographic Conditions (Example)

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example)

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for tryptophan and its major metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (Q1) for each analyte and a corresponding product ion (Q3) generated by collision-induced dissociation.

-

MRM Transitions: The MRM transitions for L-Tryptophan-15N2,d8 and its labeled metabolites will be shifted in mass compared to their unlabeled counterparts. These transitions need to be determined by direct infusion of the labeled standards.

Quantitative Data Presentation

The use of L-Tryptophan-15N2,d8 allows for the precise quantification of metabolite concentrations and the calculation of metabolic flux rates. The following tables provide examples of how quantitative data can be structured.

Table 1: Example MRM Transitions for Tryptophan and Key Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Tryptophan | 205.1 | 188.1 | 15 |

| L-Tryptophan-15N2,d8 | 215.2 | 197.1 | 15 |

| Kynurenine | 209.1 | 192.1 | 12 |

| Kynurenine (from L-Tryptophan-15N2,d8) | 219.2 | 201.1 | 12 |

| Serotonin | 177.1 | 160.1 | 18 |

| Serotonin (from L-Tryptophan-15N2,d8) | 187.2 | 169.1 | 18 |

| Kynurenic Acid | 190.1 | 144.1 | 20 |

| Kynurenic Acid (from L-Tryptophan-15N2,d8) | 200.2 | 153.1 | 20 |

| Quinolinic Acid | 168.0 | 124.0 | 15 |

| Quinolinic Acid (from L-Tryptophan-15N2,d8) | 178.1 | 133.0 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Example of Metabolite Concentrations in Human Plasma (µM)

| Metabolite | Healthy Controls (n=50) | Disease State X (n=50) | p-value |

| L-Tryptophan | 65.2 ± 12.4 | 45.8 ± 10.1 | <0.001 |

| Kynurenine | 2.1 ± 0.5 | 4.3 ± 1.2 | <0.001 |

| Kynurenine/Tryptophan Ratio | 0.032 ± 0.007 | 0.094 ± 0.025 | <0.001 |

| Serotonin | 0.8 ± 0.2 | 0.5 ± 0.1 | <0.01 |

| Kynurenic Acid | 0.04 ± 0.01 | 0.09 ± 0.03 | <0.001 |

Data are presented as mean ± standard deviation. Statistical significance was determined using an appropriate statistical test.

Visualization of Experimental Workflow

A well-defined experimental workflow is crucial for reproducible results in metabolic pathway analysis.

Conclusion and Future Directions

L-Tryptophan-15N2,d8 is an invaluable tool for dissecting the intricate metabolic pathways of tryptophan. Its use in conjunction with advanced analytical platforms like LC-MS/MS provides researchers and drug development professionals with the ability to accurately quantify metabolite levels and determine metabolic fluxes in both healthy and diseased states. The detailed protocols and data presentation formats outlined in this guide offer a framework for conducting robust and reproducible studies.

Future research will likely focus on applying these techniques to a broader range of diseases and biological systems. The integration of metabolomic data with other 'omic' datasets, such as genomics and proteomics, will provide a more holistic understanding of the role of tryptophan metabolism in complex biological processes. Furthermore, the development of novel analytical methods and computational tools will continue to enhance the precision and scope of metabolic pathway analysis, paving the way for the discovery of new biomarkers and therapeutic targets.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Delving into Protein Dynamics: A Technical Guide to L-Tryptophan-15N2,d8 in Protein Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled amino acid, L-Tryptophan-15N2,d8, in the precise quantification of protein synthesis and turnover. By integrating advanced mass spectrometry-based proteomics, specifically Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), researchers can gain unprecedented insights into cellular function, disease pathogenesis, and the mechanism of action of novel therapeutics. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis workflows, empowering researchers to leverage this powerful technique in their own investigations.

Introduction: Unraveling the Proteome with Heavy Tryptophan

The proteome is a dynamic entity, with the concentration of individual proteins governed by a delicate balance between their synthesis and degradation. Understanding these protein turnover rates is fundamental to deciphering cellular physiology and identifying dysregulations that underpin various diseases. L-Tryptophan, an essential amino acid, is a crucial component of proteins and a precursor to several vital biomolecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway.[1]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables the accurate relative quantification of proteins between different cell populations.[2] In a typical SILAC experiment, one population of cells is cultured in a medium containing a "light," naturally abundant amino acid, while the other population is grown in a medium containing a "heavy" isotopically labeled version of the same amino acid.[2] For the study of protein synthesis with a focus on tryptophan-containing proteins, L-Tryptophan-15N2,d8 serves as the "heavy" amino acid. This molecule contains two nitrogen-15 (B135050) (¹⁵N) isotopes and eight deuterium (B1214612) (d) atoms, resulting in a distinct mass shift that can be readily detected by mass spectrometry.[3][4][5]

By combining the "light" and "heavy" cell populations, researchers can simultaneously analyze the relative abundance of thousands of proteins in a single mass spectrometry run. The ratio of the intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6] This approach is particularly valuable for studying the effects of drug candidates on protein expression, identifying biomarkers, and elucidating signaling pathways.

Key Applications in Research and Drug Development

The use of L-Tryptophan-15N2,d8 in SILAC-based proteomics offers a multitude of applications for researchers and drug development professionals:

-

Measuring Protein Synthesis and Turnover Rates: Dynamic SILAC, or pulse-SILAC (pSILAC), allows for the measurement of protein synthesis and degradation rates by introducing the heavy amino acid at a specific time point and monitoring its incorporation into the proteome over time.[7][8] This provides a dynamic view of protein homeostasis.

-

Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate to untreated cells, researchers can identify proteins whose expression levels are altered, thus revealing potential drug targets.

-

Mechanism of Action Studies: Understanding how a drug affects protein synthesis and degradation pathways can provide crucial insights into its mechanism of action.

-

Biomarker Discovery: SILAC can be employed to identify proteins that are differentially expressed in diseased versus healthy states, leading to the discovery of potential diagnostic or prognostic biomarkers.

-

Investigating Disease Pathogenesis: Dysregulation of protein turnover is a hallmark of many diseases, including neurodegenerative disorders and cancer.[1] L-Tryptophan-15N2,d8 can be used to study the role of tryptophan metabolism and protein synthesis in these conditions.

Experimental Protocols

The following sections provide a detailed, step-by-step guide for conducting a SILAC experiment using L-Tryptophan-15N2,d8 to quantify protein synthesis.

Cell Culture and Metabolic Labeling

This protocol is designed for adherent cell lines, but can be adapted for suspension cultures.

Materials:

-

Adherent cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tryptophan

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Tryptophan

-

Standard cell culture reagents (e.g., PBS, Trypsin-EDTA)

-

Cell culture flasks or plates

Procedure:

-

Adaptation to SILAC Medium:

-

Prepare "light" and "heavy" SILAC media by supplementing the tryptophan-deficient base medium with either "light" L-Tryptophan or "heavy" L-Tryptophan-15N2,d8 to the desired final concentration (typically the same as in standard medium). Also, add dFBS and other necessary supplements.[9]

-

Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the respective amino acid.[10] This is a critical step for accurate quantification.

-

Monitor cell morphology and proliferation to ensure that the SILAC media does not adversely affect cell health.

-

-

Experimental Treatment:

-

Once the cells are fully labeled, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control group.

-

Cell Lysis and Protein Extraction

Materials:

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Harvesting Cells:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the culture dish.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

-

Cell Lysis:

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[11]

-

-

Protein Quantification and Mixing:

-

Carefully transfer the supernatant (containing the soluble proteins) to a new tube.

-

Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 ratio is crucial for accurate relative quantification.

-

In-Gel Digestion

This protocol describes the digestion of proteins separated by SDS-PAGE.

Materials:

-

SDS-PAGE gels and running buffer

-

Coomassie Brilliant Blue stain

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

-

Trypsin (mass spectrometry grade)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

-

Extraction solution (e.g., 50% acetonitrile (B52724), 5% formic acid)

Procedure:

-

SDS-PAGE:

-

Separate the mixed protein lysate on a 1D SDS-PAGE gel.

-

-

Staining and Excision:

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Excise the entire lane or specific bands of interest into small gel pieces (approximately 1x1 mm).

-

-

Destaining, Reduction, and Alkylation:

-

Destain the gel pieces with destaining solution until the gel is clear.

-

Reduce the disulfide bonds by incubating the gel pieces in reduction buffer at 56°C for 1 hour.

-

Alkylate the cysteine residues by incubating the gel pieces in alkylation buffer in the dark at room temperature for 45 minutes.

-

-

Tryptic Digestion:

-

Wash the gel pieces and dehydrate them with acetonitrile.

-

Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C.[12]

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces using the extraction solution. Pool the extracts and dry them down in a vacuum centrifuge.[13]

-

Mass Spectrometry and Data Analysis

Instrumentation and Parameters:

-

LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system is recommended for SILAC analysis.[14]

-

LC Parameters: Use a reverse-phase column with a suitable gradient of acetonitrile in 0.1% formic acid to separate the peptides.

-

MS Parameters:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Set the instrument to perform a full scan in the Orbitrap, followed by MS/MS scans of the most intense precursor ions.

-

Data Analysis Workflow:

-

Database Searching:

-

SILAC Quantification in MaxQuant:

-

In the MaxQuant parameters, specify the "heavy" labels used (in this case, 15N2 and D8 for Tryptophan).

-

MaxQuant will automatically identify the "light" and "heavy" peptide pairs and calculate the heavy-to-light (H/L) ratios.[17]

-

-

Data Interpretation:

-

The H/L ratio for each protein represents its relative abundance in the treated versus the control sample.

-

Perform statistical analysis to identify proteins with significantly altered expression levels.

-

Quantitative Data Presentation

The quantitative output from a SILAC experiment is typically a list of identified proteins with their corresponding H/L ratios. This data can be presented in a clear and structured table for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Data from a SILAC Experiment Using L-Tryptophan-15N2,d8

| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P0DP23 | IDO1 | Indoleamine 2,3-dioxygenase 1 | 2.54 | 0.001 | Upregulated |

| Q9Y2I5 | TPH2 | Tryptophan 5-hydroxylase 2 | 0.48 | 0.005 | Downregulated |

| P49771 | AANAT | Aralkylamine N-acetyltransferase | 1.05 | 0.89 | Unchanged |

| P14902 | TDO2 | Tryptophan 2,3-dioxygenase | 1.89 | 0.02 | Upregulated |

| ... | ... | ... | ... | ... | ... |

This is a hypothetical data table for illustrative purposes. Actual data will vary depending on the experiment.[18]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the interplay of different molecules. Graphviz, a graph visualization software, can be used to create clear diagrams of signaling pathways and experimental workflows.

The Kynurenine Pathway of Tryptophan Metabolism

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory metabolites.[1][19][20] Dysregulation of this pathway has been implicated in various neurological and inflammatory disorders.

SILAC Experimental Workflow

The following diagram illustrates the key steps in a typical SILAC experiment designed to quantify protein expression changes.

Conclusion

The use of L-Tryptophan-15N2,d8 in SILAC-based quantitative proteomics provides a powerful and versatile platform for investigating the dynamics of protein synthesis and turnover. This technical guide offers a comprehensive framework for researchers and drug development professionals to design, execute, and analyze experiments aimed at understanding the intricate roles of tryptophan-containing proteins in health and disease. By applying these methodologies, the scientific community can continue to unravel the complexities of the proteome, paving the way for novel therapeutic interventions and a deeper understanding of biological systems.

References

- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. L-Tryptophan (¹³Cââ, 97-99%; Dâ, 97-99%; ¹âµNâ, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-PK [isotope.com]

- 4. L-Tryptophan (Dâ, 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-6904-0.25 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 7. JUMPt: Comprehensive protein turnover modeling of in vivo pulse SILAC data by ordinary differential equations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usherbrooke.ca [usherbrooke.ca]

- 10. chempep.com [chempep.com]

- 11. Cambridge Isotope Laboratories L-TRYPTOPHAN (D8, 98%; 15N2, 98%), 0.25 | Fisher Scientific [fishersci.com]

- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]

- 17. support.proteomesoftware.com [support.proteomesoftware.com]

- 18. benchchem.com [benchchem.com]

- 19. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kynurenine pathway - Wikipedia [en.wikipedia.org]

L-Tryptophan-¹⁵N₂,d₈ for Biomolecular NMR Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Tryptophan-¹⁵N₂,d₈ in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The dual isotopic labeling of tryptophan with ¹⁵N and deuterium (B1214612) (²H) offers significant advantages for studying protein structure, dynamics, and interactions, particularly in large and complex systems.

Introduction to Isotope-Labeled Tryptophan in NMR

Tryptophan residues are often located in key regions of proteins, such as hydrophobic cores and protein-protein interfaces, making them valuable intrinsic probes of protein structure and function.[1][2] However, in larger proteins, severe signal overlap and rapid signal decay (transverse relaxation) can make NMR studies challenging.[3] The use of L-Tryptophan-¹⁵N₂,d₈ helps to overcome these limitations in several ways:

-

¹⁵N-Labeling: Enables the use of sensitive ¹H-¹⁵N heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment.[4] This allows for the specific observation of signals from the backbone and sidechain amide groups of tryptophan.

-

Deuteration (d₈): The replacement of non-exchangeable protons with deuterium significantly reduces dipolar relaxation pathways, which are a major cause of line broadening in large proteins.[3] This leads to sharper NMR signals and improved spectral resolution. The combination of deuteration with Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments is particularly powerful for studying high-molecular-weight systems.[5][6]

Applications in Biomolecular NMR

The unique properties of L-Tryptophan-¹⁵N₂,d₈ make it a versatile tool for a range of biomolecular NMR studies:

-

Protein Structure and Assignment: The well-resolved signals from ¹⁵N-labeled tryptophan indoles in ¹H-¹⁵N HSQC spectra can serve as valuable probes, even in complex membrane proteins.[7][8] Selective labeling of tryptophan can simplify crowded spectra, aiding in the assignment of resonances.[9]

-

Protein Dynamics: ¹⁵N relaxation experiments, such as the measurement of R₁, R₂, and the heteronuclear Nuclear Overhauser Effect (NOE), provide information on the dynamics of the tryptophan sidechains on picosecond to nanosecond timescales.[1][10] For slower motions on the microsecond to millisecond timescale, which are often associated with enzymatic activity and conformational changes, ¹⁵N relaxation dispersion experiments like Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ are employed.[11][12][13]

-

Protein-Ligand and Protein-Protein Interactions: Changes in the chemical shifts of tryptophan residues upon the addition of a ligand or binding partner can be used to map interaction interfaces and determine binding affinities.[2][14]

-

Membrane Protein Studies: The combination of deuteration and TROSY is particularly advantageous for studying membrane proteins, which are typically large and embedded in detergent micelles or lipid bilayers.[7][8][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of isotopically labeled tryptophan in NMR studies.

Table 1: Properties of Isotopically Labeled L-Tryptophan

| Property | L-Tryptophan-¹⁵N₂ | L-Tryptophan-d₈ | L-Tryptophan-¹⁵N₂,d₈ |

| Molecular Weight ( g/mol ) | 206.21 | ~212.26 | ~214.26 |

| Typical Isotopic Purity (%) | ≥98 | ≥98 | ≥98 |

| Primary NMR Nuclei | ¹⁵N, ¹H | ²H, ¹³C, ¹H (exchangeable) | ¹⁵N, ²H, ¹H (exchangeable) |

| Key Advantage in NMR | Enables ¹H-¹⁵N correlation experiments | Reduces dipolar relaxation, sharpens lines | Combines advantages of ¹⁵N and ²H labeling |

Table 2: Representative ¹⁵N Relaxation Parameters for Tryptophan Sidechains in a Protein

| Parameter | Description | Typical Range of Values | Information Gained |

| R₁ (s⁻¹) | Longitudinal (spin-lattice) relaxation rate | 0.5 - 2.5 | Fast timescale (ps-ns) motions |

| R₂ (s⁻¹) | Transverse (spin-spin) relaxation rate | 5 - 50+ | Overall tumbling, conformational exchange |

| ¹H-¹⁵N NOE | Heteronuclear Nuclear Overhauser Effect | -0.5 to 0.9 | Backbone and sidechain flexibility |

Note: The actual values are highly dependent on the specific protein, its size, and the experimental conditions.

Experimental Protocols

Protein Expression and Isotopic Labeling

A common method for producing proteins labeled with L-Tryptophan-¹⁵N₂,d₈ is through overexpression in E. coli.[16]

Protocol for Selective Tryptophan Labeling in E. coli

-

Culture Growth: Grow E. coli cells (e.g., BL21(DE3) strain) harboring the expression plasmid for the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and deuterated glucose (glucose-d₇) in D₂O-based M9 medium.

-

Induction: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Amino Acid Addition: Simultaneously with induction, add a mixture of unlabeled amino acids to the culture medium to suppress the endogenous synthesis of amino acids, with the exception of tryptophan.

-

Labeled Tryptophan Addition: Add L-Tryptophan-¹⁵N₂,d₈ to the culture medium. The E. coli will then incorporate this labeled tryptophan into the overexpressed protein.

-

Controlling Scrambling: To prevent the degradation of tryptophan by tryptophanase and subsequent scrambling of the ¹⁵N label, indole (B1671886) can be added to the culture medium.[17]

-

Harvesting and Purification: After a suitable expression period (e.g., 4-6 hours), harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[18][19][20]

-

Buffer Selection: The purified labeled protein should be exchanged into a suitable NMR buffer. The buffer should have a pH at which the protein is stable and soluble, and it should not contain any components that interfere with the NMR measurements. A common choice is a phosphate (B84403) or Tris buffer prepared in 90% H₂O / 10% D₂O or 95% H₂O / 5% D₂O.

-

Protein Concentration: The optimal protein concentration depends on the size of the protein and its solubility. For smaller proteins, concentrations of 0.5-1.0 mM are common. For larger, deuterated proteins studied by TROSY, concentrations of 0.1-0.5 mM may be sufficient.[21]

-

Additives: It may be necessary to add small amounts of protease inhibitors, reducing agents (e.g., DTT), or other stabilizing agents to the sample.

-

Filtration: Before transferring the sample to an NMR tube, it is essential to filter it to remove any precipitates or aggregates that could degrade the quality of the NMR spectrum.[18]

-

NMR Tube: Use a high-quality, clean NMR tube. For long-term measurements, it is advisable to use a sealed tube or to flush the headspace with an inert gas like argon to prevent oxidation.

NMR Spectroscopy

4.3.1. ¹H-¹⁵N HSQC/TROSY Experiment

The ¹H-¹⁵N HSQC is the standard experiment for observing the amide groups in a protein.[4] For larger, deuterated proteins, the TROSY version of this experiment is essential for obtaining high-resolution spectra.[5][22]

-

Pulse Sequence: Utilize a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence or a TROSY-based equivalent.

-

Spectrometer Frequency: Higher field strengths (≥600 MHz) are generally preferred for better spectral dispersion.

-

Acquisition Parameters:

-

¹H Sweep Width: Typically 12-16 ppm, centered around the water resonance.

-

¹⁵N Sweep Width: Typically 30-40 ppm, centered around 118 ppm.

-

Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

-

Recycle Delay: Typically 1.0-1.5 seconds.

-

4.3.2. ¹⁵N Relaxation Dispersion Experiments

These experiments are used to probe microsecond to millisecond timescale dynamics.

-

Pulse Sequence: Constant-time ¹⁵N CPMG or R₁ρ relaxation dispersion pulse sequences.[12]

-

Experimental Setup: A series of 2D ¹H-¹⁵N correlation spectra are recorded with a variable number of refocusing pulses (in CPMG) or at different spin-lock field strengths (in R₁ρ).

-

Data Analysis: The decay of the peak intensities as a function of the CPMG frequency or spin-lock field strength is fitted to obtain the exchange parameters (kex) and the populations of the exchanging states.

Visualizations

Tryptophan Biosynthesis and Degradation Pathway

Caption: Simplified overview of L-Tryptophan biosynthesis and its role as a precursor.

Experimental Workflow for NMR Studies

References

- 1. NMR investigation of the dynamics of tryptophan side-chains in hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

- 5. TROSY NMR with partially deuterated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extrinsic Tryptophans as NMR Probes of Allosteric Coupling in Membrane Proteins: Application to the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches in selective tryptophan isotope labeling by using Escherichia coli overexpression media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of internal protein dynamics and conformational entropy by NMR relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein conformational dynamics studied by 15N and 1H R1ρ relaxation dispersion: application to wild-type and G53A ubiquitin crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved 15N relaxation dispersion experiment for the measurement of millisecond time-scale dynamics in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. The interactions of Escherichia coli trp repressor with tryptophan and with an operator oligonucleotide. NMR studies using selectively 15N-labelled protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High yield expression of proteins in E. coli for NMR studies [scirp.org]

- 17. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR Sample Preparation [nmr.chem.umn.edu]

- 19. sites.uclouvain.be [sites.uclouvain.be]

- 20. How to make an NMR sample [chem.ch.huji.ac.il]

- 21. nmr-bio.com [nmr-bio.com]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of L-Tryptophan-¹⁵N₂,d₈ in Modern Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a dynamic snapshot of phenotype and is increasingly integral to understanding disease pathology and developing novel therapeutics. Within this field, the accurate quantification of specific metabolites is paramount. L-Tryptophan, an essential amino acid, and its diverse metabolic pathways are implicated in a wide array of physiological and pathological processes, including neurotransmission, immune regulation, and cancer progression. Consequently, the precise measurement of tryptophan and its catabolites is of significant interest to researchers. This technical guide delves into the core role of the stable isotope-labeled internal standard, L-Tryptophan-¹⁵N₂,d₈, in advancing metabolomics research, with a focus on its application in quantitative mass spectrometry-based methods and metabolic flux analysis.

The Significance of Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of metabolites in complex biological matrices. However, the accuracy of LC-MS/MS can be compromised by various factors, including matrix effects (ion suppression or enhancement), extraction efficiency, and instrument variability. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[1] An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. L-Tryptophan-¹⁵N₂,d₈, with the incorporation of two ¹⁵N atoms and eight deuterium (B1214612) atoms, serves as an excellent internal standard for tryptophan analysis. It co-elutes with endogenous tryptophan and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability and ensuring high accuracy and precision in quantification.[2]

Core Applications of L-Tryptophan-¹⁵N₂,d₈

Internal Standard for Quantitative Metabolomics

The primary application of L-Tryptophan-¹⁵N₂,d₈ is as an internal standard in isotope dilution mass spectrometry for the precise quantification of tryptophan and its metabolites.[3][4] A known amount of the SIL-IS is spiked into a biological sample at the beginning of the sample preparation process. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, irrespective of sample loss during preparation or variations in instrument response.

Tracer for Metabolic Flux Analysis

Beyond its role as an internal standard, L-Tryptophan-¹⁵N₂,d₈ can be employed as a tracer to investigate the dynamics of tryptophan metabolism.[3][5] By introducing the labeled tryptophan into a biological system (e.g., cell culture or in vivo models), researchers can track the incorporation of the heavy isotopes into downstream metabolites over time. This metabolic flux analysis provides valuable insights into the rates of different metabolic pathways, offering a more dynamic view of cellular metabolism compared to static concentration measurements.[4][6]

Tryptophan Metabolic Pathways

Tryptophan is metabolized through several key pathways, with the kynurenine (B1673888) and serotonin (B10506) pathways being the most prominent in mammals. Understanding these pathways is crucial for interpreting metabolomics data.

The Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan catabolism, accounting for over 95% of its degradation.[7] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The metabolites of this pathway, collectively known as kynurenines, are bioactive and have been implicated in immune regulation, neuroinflammation, and various diseases.[8]

References

- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. otsuka.co.jp [otsuka.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 8. researchgate.net [researchgate.net]

L-Tryptophan-15N2,d8: A Technical Guide for Tracer-Based Research in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of L-Tryptophan-15N2,d8 as a stable isotope tracer for studying tryptophan metabolism in biological systems. This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing stable isotope labeling to investigate the intricate roles of tryptophan in health and disease.

Introduction to L-Tryptophan-15N2,d8 as a Tracer

L-Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and a variety of bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway.[1] Dysregulation of tryptophan metabolism has been implicated in a range of pathologies, from neuropsychiatric disorders to cancer and autoimmune diseases.[2][3]

Stable isotope-labeled L-Tryptophan, particularly the multi-labeled variant L-Tryptophan-15N2,d8, offers a powerful tool for elucidating the dynamics of these metabolic pathways. By introducing a "heavy" version of tryptophan into a biological system, researchers can trace its fate and quantify the flux through different metabolic routes. The heavy isotopes (¹⁵N and deuterium) do not emit radiation, making them safe for use in both preclinical and clinical studies.[4] The distinct mass shift allows for the sensitive and specific detection of the tracer and its metabolites using mass spectrometry.

Properties of L-Tryptophan-15N2,d8:

| Property | Value |

| Molecular Formula | C₁₁¹³C₀H₄D₈N₂¹⁵N₀O₂ |

| Molecular Weight | 214.2 g/mol |

| Isotopic Purity (¹⁵N) | ≥ 98% |

| Isotopic Purity (D) | ≥ 98% |

Major Metabolic Pathways of L-Tryptophan

L-Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway. A smaller fraction is utilized for protein synthesis and other minor metabolic routes.

The Serotonin Pathway

This pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[5] 5-HTP is then rapidly decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC). Serotonin is subsequently metabolized to 5-hydroxyindoleacetic acid (5-HIAA).[6]

Caption: The Serotonin Biosynthesis Pathway.

The Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan degradation, accounting for over 95% of its catabolism.[6] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[7] N-formylkynurenine is then converted to kynurenine, which is a central branch point for the synthesis of several neuroactive and immunomodulatory metabolites, including kynurenic acid, quinolinic acid, and the precursor for NAD+ synthesis.[8]

Caption: The Kynurenine Degradation Pathway.

Experimental Protocols

The successful application of L-Tryptophan-15N2,d8 as a tracer requires carefully designed and executed experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo studies.

In Vitro Labeling of Cultured Cells

This protocol describes a general procedure for tracing the metabolism of L-Tryptophan-15N2,d8 in adherent cell cultures.

Materials:

-

Adherent cells of interest (e.g., cancer cell line, primary neurons)

-

Complete cell culture medium

-

Tryptophan-free cell culture medium

-

L-Tryptophan-15N2,d8

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the complete medium and wash the cells once with pre-warmed PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing tryptophan-free medium with L-Tryptophan-15N2,d8 to the desired final concentration (e.g., physiological concentration of tryptophan).

-

Labeling: Add the labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.

-

Scrape the cells and collect the cell lysate into pre-chilled centrifuge tubes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites for analysis.

-

Caption: In Vitro Experimental Workflow.

In Vivo Labeling in Animal Models

This protocol provides a general guideline for administering L-Tryptophan-15N2,d8 to rodents and collecting biological samples.

Materials:

-

Laboratory animals (e.g., mice, rats)

-

L-Tryptophan-15N2,d8 sterile solution for injection (e.g., dissolved in saline)

-

Anesthesia

-

Blood collection supplies (e.g., heparinized tubes)

-

Surgical tools for tissue dissection

-

Liquid nitrogen or dry ice for snap-freezing

Procedure:

-

Tracer Administration: Administer L-Tryptophan-15N2,d8 to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion). The dosage and route will depend on the specific research question.

-

Time Course: Euthanize animals at various time points after tracer administration (e.g., 0, 30, 60, 120, 240 minutes) to capture the dynamics of tryptophan metabolism.

-

Sample Collection:

-

Blood: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma and store at -80°C.

-

Tissues: Rapidly dissect tissues of interest (e.g., liver, brain, kidney) and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a suitable ice-cold extraction solvent (e.g., 80% methanol).

-

Follow a similar protein precipitation and centrifugation procedure as described for in vitro studies to obtain the metabolite-containing supernatant.

-

Analytical Methodologies

The analysis of L-Tryptophan-15N2,d8 and its labeled metabolites is typically performed using mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of tryptophan and its metabolites in complex biological matrices.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile (B52724) (typically in a 3:1 or 4:1 solvent-to-sample ratio).

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube for analysis.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Typical Conditions |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |